N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide

Physicochemical profiling Structural analog comparison Screening library selection

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide (CAS 851095-22-2) is a synthetic small-molecule sulfonamide that combines a furan-substituted 1,3,4-oxadiazole ring with a morpholine-4-sulfonyl benzamide motif. The compound is cataloged in PubChem (CID and identified as CHEMBL1382298, and its presence in the Molecular Libraries Small Molecule Repository (MLSMR) confirms its availability as a screening library material.

Molecular Formula C17H16N4O6S
Molecular Weight 404.4
CAS No. 851095-22-2
Cat. No. B2697974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide
CAS851095-22-2
Molecular FormulaC17H16N4O6S
Molecular Weight404.4
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
InChIInChI=1S/C17H16N4O6S/c22-15(18-17-20-19-16(27-17)14-2-1-9-26-14)12-3-5-13(6-4-12)28(23,24)21-7-10-25-11-8-21/h1-6,9H,7-8,10-11H2,(H,18,20,22)
InChIKeyWJWDKJGTXRSUJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide (CAS 851095-22-2): Core Scaffold and Database Provenance for Procurement Decisions


N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide (CAS 851095-22-2) is a synthetic small-molecule sulfonamide that combines a furan-substituted 1,3,4-oxadiazole ring with a morpholine-4-sulfonyl benzamide motif [1]. The compound is cataloged in PubChem (CID 5083848) and identified as CHEMBL1382298, and its presence in the Molecular Libraries Small Molecule Repository (MLSMR) confirms its availability as a screening library material [1]. The molecule's computed XLogP3-AA is 0.5 and it possesses 9 hydrogen bond acceptor sites, indicating moderate lipophilicity and significant hydrogen-bonding capacity [1].

Why N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide Cannot Be Replaced by a Generic Analog for Scientific Selection


Although numerous 1,3,4-oxadiazole sulfonamide derivatives have been synthesized, even a minor perturbation to the sulfonamide group or oxadiazole substituent produces large shifts in computed physicochemical properties and in-vitro activity profiles [1][2]. For instance, replacing the unsubstituted morpholine with a 2,6-dimethylmorpholine (CAS 862808-91-1) increases the molecular weight by approximately 28 Da and alters the hydrogen-bond donor/acceptor surface, while saturation of the furan ring to tetrahydrofuran (CAS 921516-77-0) eliminates the aromaticity that underlies key stacking interactions [1]. Consequently, procurement decisions must be based on compound-specific evidence rather than class-level assumptions.

N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide: Quantitative Differentiation Evidence Against Closest Comparators


Physicochemical Differentiation: Unsubstituted Morpholine vs. 2,6-Dimethylmorpholine Analog

The unsubstituted morpholine-4-sulfonyl group confers measurably different physicochemical properties compared to the 2,6-dimethylmorpholino analog (CAS 862808-91-1). The target compound (MW 404.4) is approximately 28 Da lighter than the dimethyl analog (MW 432.5), and its XLogP3-AA of 0.5 indicates lower lipophilicity, which translates to improved aqueous solubility and potentially different membrane permeability [1]. These differences are directly relevant when selecting a compound for solubility-limited assays or formulation development.

Physicochemical profiling Structural analog comparison Screening library selection

Structural Differentiation from Dimethylsulfamoyl Analog: Hydrogen-Bond Acceptor Capacity

The target compound contains a morpholine ring that provides 2 hydrogen bond acceptor sites (ether oxygen plus sulfonamide oxygens), in contrast to the dimethylsulfamoyl analog (CAS 851095-24-4) which lacks the morpholine oxygen. This results in 9 hydrogen bond acceptor sites for the target versus a predicted lower count for the dimethylsulfamoyl analog [1]. This difference in hydrogen-bonding capacity can directly influence target engagement and binding selectivity in structure-based drug design.

Structure-activity relationship Hydrogen bonding Sulfonamide analog differentiation

Aromaticity Retention vs. Tetrahydrofuran Analog: Impact on π-Stacking Interactions

The furan ring in the target compound retains full aromatic character (10 π electrons), whereas the tetrahydrofuran analog (CAS 921516-77-0) contains a saturated ring incapable of π-π stacking. In the context of the furanyl-1,3,4-oxadiazole derivatives studied by El Sadek et al. (2013), the furan ring was shown to participate in key binding interactions with the tyrosinase active site, and compounds lacking the furan aromaticity exhibited markedly reduced activity [1]. This class-level finding supports the selection of the target compound over the tetrahydrofuran analog when aromatic stacking is a known or predicted binding determinant.

Aromatic interactions Oxadiazole substitution Binding thermodynamics

Class-Level Multi-Target Enzyme Inhibition Potential: Acetylcholinesterase and Carbonic Anhydrase

A 2022 study on closely related N-substituted sulfonyl amides containing the 1,3,4-oxadiazole structural motif reported that representative compounds inhibited acetylcholinesterase (AChE) with KI values in the range of 23.11–52.49 nM and human carbonic anhydrase isoforms I and II (hCA I and hCA II) with KI values of 18.66–59.62 nM and 9.33–120.80 nM, respectively [1]. The target compound shares the identical 4-(morpholine-4-sulfonyl)benzamide scaffold with these analogs, but its specific furan substitution on the oxadiazole ring is expected to impart distinct potency and selectivity profiles within this active class.

Enzyme inhibition Acetylcholinesterase Carbonic anhydrase Multi-target ligand

Recommended Application Scenarios for N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide Based on Differentiated Evidence


Biochemical Assay Development Requiring Optimal Aqueous Solubility

When solubility-limited assay conditions are a concern, the target compound's lower molecular weight and lower lipophilicity (XLogP3-AA = 0.5) relative to the 2,6-dimethylmorpholino analog (MW 432.5, higher lipophilicity) provide a measurable advantage [1]. This makes the target compound the preferred choice for aqueous biochemical screens (e.g., fluorescence polarization, SPR, or ITC) where compound aggregation or non-specific binding must be minimized.

Structure-Based Drug Design Leveraging Morpholine Oxygen as a Pharmacophoric Feature

The morpholine oxygen provides an additional hydrogen-bond acceptor site (9 total) not present in the dimethylsulfamoyl analog [1]. In structure-based design campaigns targeting enzymes with polar active sites (e.g., kinases, proteases, carbonic anhydrases), this additional H-bond acceptor can be exploited to achieve binding interactions that are inaccessible to simpler sulfonamide analogs, offering a rational basis for prioritizing this compound in virtual screening or fragment-growing strategies.

Multi-Target Enzyme Inhibition Screening for Neurodegenerative and Metabolic Disease Programs

Based on class-level evidence, N-substituted sulfonyl amides incorporating the 1,3,4-oxadiazole motif have demonstrated low-nanomolar inhibition of acetylcholinesterase (KI 23.11–52.49 nM) and carbonic anhydrase isoforms (KI 9.33–120.80 nM) [3]. The target compound, bearing the identical sulfonamide scaffold with a unique furan substitution, is a logical candidate for inclusion in screening cascades for multi-target anti-Alzheimer or antiglaucoma agents, where dual AChE/CA inhibition is therapeutically validated.

Tyrosinase-Related Disease Research Utilizing Aromatic Stacking Interactions

The furan ring's aromaticity distinguishes the target compound from the saturated tetrahydrofuran analog (CAS 921516-77-0). In the furanyl-1,3,4-oxadiazole class, aromatic stacking interactions with active-site tyrosine residues have been linked to tyrosinase inhibitory activity [2]. This compound is therefore a rational selection for Parkinson's disease or melanoma research programs where tyrosinase is a validated target and π-stacking is a known binding determinant.

Quote Request

Request a Quote for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.